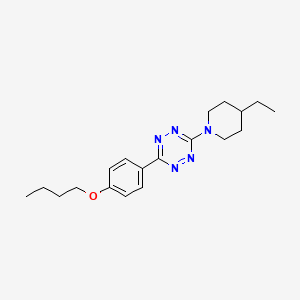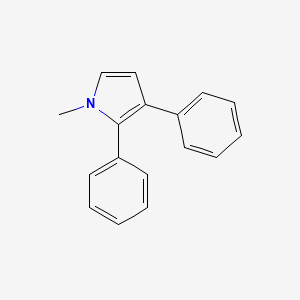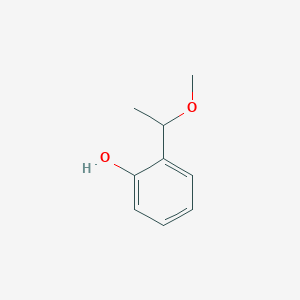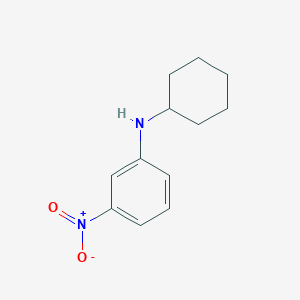
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazine ring through cyclization reactions, followed by the introduction of the butoxyphenyl and ethylpiperidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Aplicaciones Científicas De Investigación
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition, which can modify biological molecules and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-YL)-1,2,4,5-tetrazine
- 3-(4-Ethoxyphenyl)-6-(4-propylpiperidin-1-YL)-1,2,4,5-tetrazine
Uniqueness
Compared to similar compounds, 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine stands out due to its specific substituents, which confer unique chemical and biological properties
Propiedades
Número CAS |
112493-38-6 |
|---|---|
Fórmula molecular |
C19H27N5O |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)-6-(4-ethylpiperidin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C19H27N5O/c1-3-5-14-25-17-8-6-16(7-9-17)18-20-22-19(23-21-18)24-12-10-15(4-2)11-13-24/h6-9,15H,3-5,10-14H2,1-2H3 |
Clave InChI |
MRNMNYQEFPACPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)N3CCC(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)


![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)


![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
